molecular formula C8H5BrKNO3 B169696 Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate CAS No. 120095-19-4

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate

Cat. No.: B169696
CAS No.: 120095-19-4
M. Wt: 282.13 g/mol
InChI Key: RHJUYMGTTRUVJU-UHFFFAOYSA-M
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Description

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate is an organic compound that features a brominated aromatic ring with an amino group and a potassium salt of an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate typically involves the bromination of an aromatic precursor followed by the introduction of an amino group and the formation of the oxoacetate moiety. One common method involves the following steps:

    Bromination: The aromatic precursor is brominated using bromine in acetic acid under controlled temperatures to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Formation of Oxoacetate: The final step involves the reaction of the aminated intermediate with oxalic acid or its derivatives to form the oxoacetate moiety, followed by neutralization with potassium hydroxide to yield the potassium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as amines or hydroxylamines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated aromatic ring and the amino group play crucial roles in binding to the target sites, while the oxoacetate moiety may participate in further chemical transformations within the biological system.

Comparison with Similar Compounds

    Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate: Similar structure with a chlorine atom instead of bromine.

    Potassium 2-(2-amino-5-fluorophenyl)-2-oxoacetate: Contains a fluorine atom instead of bromine.

    Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate: Features an iodine atom instead of bromine.

Uniqueness: Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

potassium;2-(2-amino-5-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJUYMGTTRUVJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrKNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635607
Record name Potassium (2-amino-5-bromophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120095-19-4
Record name Potassium (2-amino-5-bromophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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